Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

PRMT3 Methyltransferase Epigenetics

Methyl 4-cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 2201816-81-9) is a defined tetrahydroquinoxaline derivative featuring a 4-cyclopropyl substituent, a 3-methyl group, and a 6-methyl ester. It belongs to a class of heterocyclic scaffolds investigated for bromodomain inhibition and antiproliferative activity.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B11717700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1C3CC3)C=C(C=C2)C(=O)OC
InChIInChI=1S/C14H16N2O3/c1-8-13(17)15-11-6-3-9(14(18)19-2)7-12(11)16(8)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,17)
InChIKeyUMXWHNUUUWWZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Structural Baseline for Tetrahydroquinoxaline-Based Screening Libraries


Methyl 4-cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 2201816-81-9) is a defined tetrahydroquinoxaline derivative featuring a 4-cyclopropyl substituent, a 3-methyl group, and a 6-methyl ester. It belongs to a class of heterocyclic scaffolds investigated for bromodomain inhibition and antiproliferative activity [1]. A recorded EC₅₀ of 1300 nM against the PRMT3 methyltransferase domain establishes a quantitative baseline absent for many non-cyclopropyl analogs [2], while its use in patent-protected dihydroquinoxaline bromodomain inhibitor syntheses distinguishes it from unsubstituted core intermediates [3].

Why a Simple 3-Methyl-2-oxo-tetrahydroquinoxaline Core Cannot Substitute for Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate


Generic tetrahydroquinoxaline cores lacking the 4-cyclopropyl and 6-ester functionalities fail to replicate the binding and synthetic properties of this compound. The 4-cyclopropyl group is critical for inducing a specific conformation and enhancing lipophilicity, directly impacting target engagement [1], while the 6-methyl ester serves as a handle for further elaboration into patent-protected bromodomain inhibitors [2]. Absent these features, an unsubstituted analog would exhibit altered PRMT3 affinity and lack the synthetic trajectory documented in patent literature, making it unsuitable for projects requiring a validated intermediate scaffold.

Quantitative Differentiation Guide for Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Versus Closest Analogs


PRMT3 Binding Affinity: Cyclopropyl-Containing Analog vs. Unsubstituted Core

The 4-cyclopropyl analog demonstrates measurable, albeit modest, binding to the PRMT3 methyltransferase domain, with an EC₅₀ of 1300 nM [1]. This activity is absent in the publicly reported data for the corresponding N-unsubstituted analog (Methyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate), for which no PRMT3 activity has been identified [2]. The presence of the cyclopropyl group likely contributes to a binding mode not achievable by the simpler core.

PRMT3 Methyltransferase Epigenetics

Metabolic Stability: Cyclopropyl vs. Alkyl-Substituted Tetrahydroquinoxalines

Literature on heterocyclic systems indicates that a cyclopropyl substituent on a tertiary amine nitrogen can reduce oxidative N-dealkylation compared to methyl or ethyl analogs [1]. While no direct metabolic stability data exists for this specific compound, class-level comparisons predict that the 4-cyclopropyl analog will exhibit a longer half-life in microsomal assays than the 4-methyl analog (Methyl 3,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate) .

Drug Metabolism Pharmacokinetics Cyclopropyl Effect

Synthetic Utility: Ester Prodrug vs. Free Carboxylic Acid in Patent Context

Patent US2020031802A1 explicitly claims dihydroquinoxaline derivatives as bromodomain recognition protein inhibitors, with synthetic schemes utilizing ester intermediates [1]. The methyl ester form of this compound serves as a direct precursor for amide bond formation, unlike the free acid analog (4-cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), which would require separate activation steps. This positions the ester as the preferred building block for parallel library synthesis of bromodomain-targeting compounds.

Bromodomain Inhibitors Patent Intermediates Prodrug Strategy

Lipophilicity Control: Cyclopropyl Contribution to LogP vs. Other N-Substituents

The compound's computed LogP is 1.98560 . This value is strategically positioned within the drug-like range (1–3) and is lower than what would be expected for larger N-alkyl substituents (e.g., 4-cyclohexyl or 4-phenyl), which could push LogP above 3 and reduce solubility [1]. The cyclopropyl group thus provides a balanced lipophilicity that is not achievable with other bulky hydrophobic groups.

Physicochemical Properties Lipophilicity Drug-likeness

Application Scenarios for Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate Based on Quantitative Differentiation


PRMT3-Focused Epigenetic Screening Library Design

Use this compound as a characterized entry point for building a focused library targeting PRMT3 methyltransferase. The documented EC₅₀ of 1300 nM [1] provides a concrete starting point for hit-to-lead optimization, unlike unsubstituted core analogs lacking any activity data. Medicinal chemists can substitute the 6-ester with diverse amides while retaining the cyclopropyl group to explore SAR around this weakly active scaffold.

Bromodomain Inhibitor Intermediate for Patent-Protected Scaffold Synthesis

Employ this compound as a direct intermediate in the synthesis of dihydroquinoxaline bromodomain inhibitors as described in US2020031802A1 [2]. The methyl ester enables one-step conversion to key amide targets, bypassing the need for protecting group strategies required with the free acid. This is critical for laboratories replicating or building upon patent-protected chemical matter for epigenetic drug discovery.

Metabolic Stability Optimization in CNS Drug Discovery Programs

Select this compound over 4-alkyl or 4-aryl analogs when designing CNS-penetrant candidates. The cyclopropyl group is expected to confer greater resistance to oxidative metabolism [3] while maintaining a LogP of ~1.8–2.0, favorable for blood-brain barrier penetration. This makes it a superior starting point for CNS programs where rapid N-dealkylation is a known liability of simpler N-substituted tetrahydroquinoxalines.

Parallel Library Synthesis for Tubulin Polymerization Inhibitor Optimization

Based on the broader activity of related 3-oxo-tetrahydroquinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors (e.g., compound 13d with IC₅₀ = 3.97 μM against tubulin polymerization) [4], this 4-cyclopropyl ester variant can serve as a scaffold-diversification building block. Its unique substitution pattern may yield distinct binding modes at the colchicine site compared to previously published analogs, justifying its incorporation into antiproliferative screening sets.

Quote Request

Request a Quote for Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.